molecular formula C8H4N2S B3045057 Malononitrile, (3-thenylidene)- CAS No. 101756-40-5

Malononitrile, (3-thenylidene)-

Cat. No.: B3045057
CAS No.: 101756-40-5
M. Wt: 160.2 g/mol
InChI Key: ZKWANBRFSVNZTG-UHFFFAOYSA-N
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Description

Malononitrile, (3-thenylidene)- is an organic compound with the chemical formula C₆H₄N₂S. It is a derivative of malononitrile, where the hydrogen atoms are replaced by a 3-thenylidene group. This compound is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

Malononitrile, (3-thenylidene)-, is primarily targeted towards plant pathogenic fungi . These fungi pose a significant risk to crop productivity, and the most cost-effective and efficient approach to mitigating plant diseases caused by these fungi is using antifungal agrochemicals .

Mode of Action

It is known that malononitrile-based compounds exhibit significant inhibition against specific agricultural fungi

Biochemical Pathways

It is known that malononitrile is a widely used building block in organic synthesis , and it can be used in the Knoevenagel condensation . This suggests that it may affect various biochemical pathways, particularly those involving organic synthesis and condensation reactions.

Pharmacokinetics

Malononitrile is known to be soluble in water , which could potentially impact its bioavailability

Result of Action

It is known that malononitrile-based compounds have significant inhibitory effects against specific agricultural fungi . This suggests that the compound may have fungicidal properties, leading to the inhibition or death of fungi.

Action Environment

It is known that malononitrile is a colorless or white solid, although aged samples appear yellow or even brown This suggests that the compound’s physical properties, and potentially its action and efficacy, may be influenced by environmental factors such as temperature and age

Preparation Methods

Synthetic Routes and Reaction Conditions

Malononitrile, (3-thenylidene)- can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of malononitrile with an aldehyde or ketone in the presence of a base. For example, the reaction of malononitrile with benzaldehyde in the presence of a base such as piperidine or pyridine yields benzylidene malononitrile .

Industrial Production Methods

The industrial production of malononitrile, (3-thenylidene)- typically involves the gas-phase reaction of acetonitrile and cyanogen chloride. This method is efficient and yields high purity products . The reaction is carried out at high temperatures in a tube reactor, achieving nearly complete conversion in a single pass .

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (3-thenylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of malononitrile, (3-thenylidene)- include bases such as piperidine, pyridine, and potassium carbonate. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of malononitrile, (3-thenylidene)- include various substituted malononitriles, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to malononitrile, (3-thenylidene)- include:

  • Benzylidene malononitrile
  • Ethylidene malononitrile
  • Phenylidene malononitrile

Uniqueness

Malononitrile, (3-thenylidene)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other malononitrile derivatives. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-(thiophen-3-ylmethylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-8(5-10)3-7-1-2-11-6-7/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWANBRFSVNZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144171
Record name Malononitrile, (3-thenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101756-40-5
Record name 2-(3-Thienylmethylene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101756-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, (3-thenylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101756405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (3-thenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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